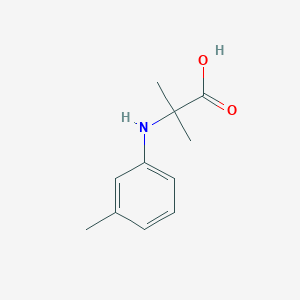

2-Methyl-2-m-tolylamino-propionic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

2-methyl-2-(3-methylanilino)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO2/c1-8-5-4-6-9(7-8)12-11(2,3)10(13)14/h4-7,12H,1-3H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMKSEZZOUCYQRF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)NC(C)(C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Substituted Propanoic Acids

Common Synthesis Routes

A plausible and commonly employed method for the synthesis of N-aryl-alpha-amino acids involves the reaction of an amine with a halo-substituted carboxylic acid. In the case of 2-Methyl-2-m-tolylamino-propionic acid, a likely synthetic pathway would involve the nucleophilic substitution reaction between m-toluidine (B57737) and 2-bromo-2-methylpropanoic acid or its corresponding ester. molbase.comprepchem.comchemicalbook.comnih.govnist.gov The reaction is typically carried out in the presence of a base to neutralize the hydrobromic acid formed as a byproduct.

Another potential route could be the Strecker amino acid synthesis, adapted for N-substituted amino acids. This would involve the reaction of m-toluidine with a ketone (acetone) and a source of cyanide, followed by hydrolysis of the resulting aminonitrile.

Industrial Manufacturing Processes

While specific details on the industrial manufacturing of this particular compound are scarce, general principles for the production of fine chemicals would apply. google.comgoogle.com These processes would likely involve batch or continuous reactors, followed by purification steps such as crystallization, chromatography, or distillation to achieve the desired purity. The choice of manufacturing process would depend on factors such as the scale of production, cost of raw materials, and desired purity of the final product.

Advanced Spectroscopic and Structural Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise molecular structure of organic compounds. Through the analysis of the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

Multi-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

To unambiguously assign the proton (¹H) and carbon (¹³C) signals of 2-Methyl-2-m-tolylamino-propionic acid, a suite of multi-dimensional NMR experiments is employed. These techniques are instrumental in establishing the connectivity between different parts of the molecule.

¹H NMR Spectroscopy : The proton NMR spectrum of a related compound, 2-methylpropanoic acid, shows distinct signals that can be extrapolated to predict the spectrum of this compound. docbrown.info For instance, the methyl protons on the propionic acid moiety would likely appear as a singlet, while the protons on the tolyl group would exhibit characteristic splitting patterns in the aromatic region of the spectrum. The NH proton of the amino group would present as a broad singlet.

¹³C NMR Spectroscopy : The carbon NMR spectrum provides information on the different carbon environments. The carbonyl carbon of the carboxylic acid would be observed at the downfield end of the spectrum. The quaternary carbon attached to the amino group and the two methyl groups would also have a characteristic chemical shift. The carbons of the tolyl group would appear in the aromatic region.

Correlation SpectroscopY (COSY) : This 2D NMR technique is crucial for identifying proton-proton couplings within the molecule. For this compound, COSY would reveal correlations between the protons on the aromatic ring of the tolyl group, aiding in their specific assignment.

Heteronuclear Single Quantum Coherence (HSQC) : HSQC spectroscopy correlates directly bonded proton and carbon atoms. This is invaluable for assigning the ¹³C signals based on the already assigned ¹H signals. For example, the signals of the methyl protons would show a cross-peak with the signal of the methyl carbons.

Heteronuclear Multiple Bond Correlation (HMBC) : HMBC provides information about longer-range couplings (typically 2-3 bonds) between protons and carbons. This is particularly useful for identifying quaternary carbons and piecing together the molecular skeleton. For instance, correlations between the methyl protons and the quaternary carbon, as well as the carbonyl carbon, would be expected. Correlations from the aromatic protons to the carbon atom attached to the nitrogen would confirm the tolyl-amino linkage.

A hypothetical data table for the expected ¹H and ¹³C NMR chemical shifts for this compound is presented below, based on analogous structures and general chemical shift principles.

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| Carboxylic Acid (-COOH) | 10-13 (broad s) | 170-185 |

| Quaternary Carbon (C) | - | 50-60 |

| Methyl (-CH₃) x 2 | ~1.5 (s) | 20-30 |

| Amino (-NH) | 3-5 (broad s) | - |

| Aromatic CH (Tolyl) | 6.5-7.5 (m) | 110-130 |

| Aromatic C (Tolyl) | - | 130-150 |

| Tolyl -CH₃ | ~2.3 (s) | ~20 |

Solid-State NMR Applications

While solution-state NMR provides high-resolution spectra, solid-state NMR (ssNMR) can offer unique insights into the structure and dynamics of this compound in its crystalline or amorphous solid forms. Techniques like Cross-Polarization Magic Angle Spinning (CP-MAS) can provide high-resolution ¹³C spectra of the solid material. Furthermore, ssNMR can be used to study polymorphism, which is the ability of a compound to exist in multiple crystalline forms, each with different physical properties.

Vibrational Spectroscopy (FT-IR and Raman) for Functional Group Analysis

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, is a powerful tool for identifying the functional groups present in a molecule. These techniques are based on the principle that molecules vibrate at specific frequencies when they absorb infrared radiation or scatter incident light.

FT-IR Spectroscopy : The FT-IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its various functional groups. For instance, a broad O-H stretching band from the carboxylic acid group would be expected in the region of 2500-3300 cm⁻¹. The C=O stretching vibration of the carboxylic acid would appear as a strong band around 1700-1725 cm⁻¹. The N-H stretching vibration of the secondary amine would be observed in the range of 3300-3500 cm⁻¹. C-H stretching vibrations from the methyl and aromatic groups would be seen around 2850-3000 cm⁻¹.

Raman Spectroscopy : Raman spectroscopy provides complementary information to FT-IR. The aromatic ring vibrations in the tolyl group are often strong in the Raman spectrum. The symmetric stretching of the carboxylate group, if the compound exists as a zwitterion, would also be Raman active.

A table summarizing the expected vibrational frequencies for this compound is provided below.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Carboxylic Acid (O-H) | Stretching | 2500-3300 (broad) |

| Carboxylic Acid (C=O) | Stretching | 1700-1725 |

| Amine (N-H) | Stretching | 3300-3500 |

| Alkyl (C-H) | Stretching | 2850-2970 |

| Aromatic (C-H) | Stretching | 3000-3100 |

| Aromatic (C=C) | Stretching | 1450-1600 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern.

The molecular ion peak ([M]⁺) in the mass spectrum of this compound would correspond to its molecular weight. The fragmentation of the molecule under electron ionization would likely involve the loss of the carboxylic acid group, the cleavage of the C-C bond adjacent to the nitrogen atom, and fragmentation of the tolyl group. For a related compound, 2-methylpropanoic acid, the molecular ion peak is observed at an m/z of 88. docbrown.info

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry (HRMS) provides a very precise measurement of the mass-to-charge ratio, allowing for the determination of the elemental composition of the molecule and its fragments. This is a powerful tool for confirming the molecular formula of this compound and for identifying the composition of its fragment ions, which further aids in structural elucidation.

A hypothetical fragmentation pattern for this compound is presented in the table below.

| Fragment Ion | Proposed Structure | Expected m/z |

| [M-COOH]⁺ | C₁₀H₁₄N⁺ | [M-45] |

| [M-C(CH₃)₂COOH]⁺ | C₇H₈N⁺ | [M-85] |

| [C₇H₇]⁺ | Tolyl cation | 91 |

Electronic Absorption and Emission Spectroscopy (UV-Vis and Fluorescence)

UV-Vis and fluorescence spectroscopy provide information about the electronic transitions within a molecule and are particularly sensitive to the presence of chromophores, such as aromatic rings and conjugated systems.

UV-Vis Spectroscopy : The UV-Vis spectrum of this compound is expected to show absorption bands in the ultraviolet region due to the π → π* transitions of the aromatic tolyl group. The position and intensity of these bands can be influenced by the solvent polarity and the substitution on the aromatic ring.

Fluorescence Spectroscopy : While not all molecules fluoresce, compounds containing aromatic rings can sometimes exhibit fluorescence. The fluorescence properties of this compound would depend on its specific structure and the rigidity of the molecule. If fluorescent, the emission spectrum would provide further insights into its electronic structure. Studies on related aminopyrimidine compounds have shown that their fluorescence is highly dependent on the solvent environment. mdpi.com

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is a powerful analytical technique used to determine the precise three-dimensional arrangement of atoms within a crystalline solid. This method involves directing a beam of X-rays onto a single crystal of the compound. The electrons in the atoms of the crystal diffract the X-rays, creating a unique diffraction pattern. By analyzing this pattern, scientists can deduce the electron density distribution within the crystal and, consequently, the positions of the atoms, bond lengths, and bond angles.

For a compound like this compound, a successful crystallographic analysis would provide definitive proof of its molecular structure, including the conformation of the tolyl and propionic acid moieties.

Crystal Packing and Intermolecular Interactions in Crystalline Forms

The arrangement of molecules in a crystal lattice, known as crystal packing, is governed by various non-covalent intermolecular interactions. These interactions, although weaker than covalent bonds, are crucial in determining the physical properties of the solid, such as melting point, solubility, and stability.

In the crystalline form of this compound, several types of intermolecular interactions would be anticipated:

Hydrogen Bonding: The carboxylic acid group is a strong hydrogen bond donor (-OH) and acceptor (C=O). It is highly probable that strong O-H···O hydrogen bonds would form between the carboxylic acid groups of adjacent molecules, leading to the formation of centrosymmetric dimers. The amino group (N-H) also provides a hydrogen bond donor site, which could interact with the carboxylate oxygen or other acceptor atoms.

π-π Stacking: The aromatic tolyl ring can participate in π-π stacking interactions, where the electron-rich π systems of adjacent rings align. These interactions contribute to the stabilization of the crystal packing.

van der Waals Forces: These are weaker, non-specific interactions that occur between all atoms and are significant in ensuring efficient packing of the molecules in the crystal lattice.

The analysis of these interactions provides a deeper understanding of the supramolecular architecture of the compound.

Polymorphism and Co-crystallization Studies

Polymorphism is the ability of a solid material to exist in more than one crystalline form. Different polymorphs of the same compound have the same chemical composition but differ in their crystal packing, which can lead to different physical properties. The study of polymorphism is critical in the pharmaceutical and materials science fields. For this compound, a systematic screening for polymorphs would involve crystallization from a variety of solvents under different conditions (e.g., temperature, evaporation rate). Each new crystalline form would be analyzed by X-ray diffraction to determine its unique crystal structure.

Co-crystallization is a technique where a stoichiometric ratio of two or more neutral components are crystallized together to form a new crystalline solid with a unique structure. This technique can be used to modify the physical properties of a compound. Co-crystallization of this compound with other molecules, particularly those capable of forming strong hydrogen bonds (e.g., other carboxylic acids, amides), could lead to the formation of novel multi-component crystals with tailored properties.

Chiroptical Spectroscopy (e.g., Circular Dichroism) for Absolute Configuration Assignment

This compound possesses a chiral center at the C2 position of the propionic acid chain, meaning it can exist as two non-superimposable mirror images (enantiomers). Chiroptical spectroscopy techniques are essential for distinguishing between these enantiomers and determining the absolute configuration of a chiral molecule.

Circular Dichroism (CD) spectroscopy is a powerful chiroptical technique that measures the differential absorption of left and right circularly polarized light by a chiral molecule. A CD spectrum plots this difference in absorption against wavelength. The resulting spectrum is unique to a specific enantiomer and can be used as a fingerprint.

To assign the absolute configuration (R or S) of this compound, the experimental CD spectrum would be compared with a theoretically calculated spectrum. The theoretical spectrum is computed using quantum chemical calculations for a specific enantiomer (e.g., the R-enantiomer). A good match between the experimental and calculated spectra allows for the unambiguous assignment of the absolute configuration of the enantiomer being studied. This combined experimental and computational approach is a state-of-the-art method for stereochemical analysis.

Computational and Theoretical Investigations

Quantum Chemical Calculations (DFT, Ab Initio)

No specific studies utilizing Density Functional Theory (DFT) or ab initio methods for 2-Methyl-2-m-tolylamino-propionic acid have been identified in the public domain. Such calculations are crucial for understanding the fundamental electronic and structural properties of a molecule.

Geometry Optimization and Conformational Analysis

Information regarding the optimized geometry and conformational analysis of this compound is not available in the current body of scientific literature. This type of analysis would typically involve the determination of the most stable three-dimensional structure of the molecule by finding the minimum energy conformation.

Electronic Structure and Molecular Orbital Theory (HOMO/LUMO Analysis)

A detailed analysis of the electronic structure, including the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies and their distribution for this compound, has not been reported. These parameters are essential for predicting the molecule's reactivity and electronic behavior.

Vibrational Frequency Calculations for Spectroscopic Correlation

Calculated vibrational frequencies, which are used to interpret and assign peaks in infrared (IR) and Raman spectra, are not available for this compound.

NMR Chemical Shift Predictions

While general methodologies for predicting NMR chemical shifts using DFT are well-established, specific predicted ¹H and ¹³C NMR chemical shifts for this compound have not been published.

Reaction Mechanism Elucidation via Computational Pathways

There are no available computational studies that elucidate the reaction mechanisms involving this compound.

Transition State Characterization

The characterization of transition states is fundamental to understanding the kinetics and energy barriers of chemical reactions. However, no such data has been reported for reactions involving this compound.

Reaction Energetics and Activation Barriers

The study of reaction energetics and activation barriers is crucial for predicting the reactivity of a compound and understanding its potential chemical transformations. For this compound, this would involve quantum mechanical calculations to determine the energy changes that occur during chemical reactions.

Table 1: Hypothetical Data on Reaction Energetics for this compound

| Reaction Type | Calculated Enthalpy of Reaction (ΔH, kJ/mol) | Calculated Activation Energy (Ea, kJ/mol) |

| Decarboxylation | Data not available | Data not available |

| N-dealkylation | Data not available | Data not available |

| Aromatic hydroxylation | Data not available | Data not available |

Note: This table is for illustrative purposes only. The values are hypothetical due to the lack of specific research data.

Intermolecular Interactions and Supramolecular Assembly Prediction

The way molecules interact with each other governs their physical properties in the solid and liquid states. Computational methods can predict these interactions and how they lead to the formation of larger, organized structures known as supramolecular assemblies.

The presence of both a carboxylic acid group (-COOH) and a secondary amine group (-NH-) in this compound suggests a high potential for the formation of extensive hydrogen bonding networks. The carboxylic acid can act as a hydrogen bond donor and acceptor, while the amine group can act as a donor. These interactions would significantly influence the crystal structure and melting point of the compound.

The tolyl group, an aromatic ring, introduces the possibility of π-π stacking interactions. These occur when the electron clouds of adjacent aromatic rings interact favorably, contributing to the stability of the crystal lattice. The geometry and strength of these interactions could be predicted using computational models.

Molecular Dynamics Simulations for Dynamic Behavior

Molecular dynamics (MD) simulations provide a way to observe the movement of atoms and molecules over time. For this compound, MD simulations could be used to study its conformational flexibility, its behavior in different solvents, and the dynamics of its interactions with other molecules. This would provide a deeper understanding of its properties in a dynamic, real-world environment.

Chemical Reactivity and Transformation Studies

Acid-Base Equilibria and Protonation States

2-Methyl-2-m-tolylamino-propionic acid is an amphoteric molecule, possessing both a weakly acidic carboxylic acid group and a weakly basic secondary amine. Its protonation state is therefore dependent on the pH of the surrounding medium.

In strongly acidic solutions (low pH): Both the amine and the carboxylic acid group will be protonated. The amine will exist as a secondary ammonium cation (-NH₂⁺-), and the carboxylic acid will be in its neutral form (-COOH). The molecule will carry a net positive charge.

In strongly basic solutions (high pH): The ammonium group will be deprotonated to its neutral amine form (-NH-), and the carboxylic acid will remain as the carboxylate anion (-COO⁻). The molecule will carry a net negative charge.

The specific pKa values determine the exact pH ranges for these transitions. For typical α-amino acids, the pKa of the α-carboxyl group (pKa₁) is approximately 1.8–2.4, and the pKa for the α-ammonium group (pKa₂) is around 8.8–9.7. ucalgary.cavanderbilt.edu For this compound, the electronic properties of the m-tolyl group and the additional α-methyl group would slightly modify these values. The electron-donating nature of the tolyl group might slightly increase the pKa of the amine (making it a slightly stronger base) compared to an unsubstituted N-phenyl derivative.

Table 1: Predicted Protonation States of this compound at Different pH Values

| pH Range | Dominant Species | Carboxylic Acid Group | Amine Group | Net Charge |

| pH < 2 | Cationic | -COOH | -NH₂⁺- | +1 |

| pH 3–8 | Zwitterionic | -COO⁻ | -NH₂⁺- | 0 |

| pH > 10 | Anionic | -COO⁻ | -NH- | -1 |

Derivatization Chemistry of Carboxylic Acid and Amine Functionalities

The presence of both a carboxylic acid and a secondary amine allows for a wide array of derivatization reactions, enabling the synthesis of diverse molecular structures.

The carboxylic acid moiety is a prime site for nucleophilic acyl substitution reactions.

Esterification: The compound can be converted to its corresponding esters by reaction with an alcohol under acidic conditions (Fischer-Speier esterification). This reaction is an equilibrium process, often driven to completion by using an excess of the alcohol or by removing water as it is formed.

Amidation: The formation of amides from the carboxylic acid group requires activation to create a better leaving group. Common methods include the use of coupling reagents like carbodiimides (e.g., N,N'-dicyclohexylcarbodiimide, DCC, or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide, EDC). These reagents react with the carboxylate to form a highly reactive O-acylisourea intermediate, which is then readily attacked by an amine nucleophile to form the amide bond. An alternative route involves converting the carboxylic acid to a more reactive acid chloride using reagents such as thionyl chloride (SOCl₂) or oxalyl chloride, followed by reaction with an amine.

The secondary amine of the m-tolylamino group is nucleophilic and can undergo various substitution reactions.

N-Alkylation: New alkyl groups can be introduced onto the nitrogen atom. This can be achieved by reacting the compound with alkyl halides in the presence of a base to neutralize the hydrogen halide byproduct. Palladium-catalyzed N-alkylation reactions, which utilize alcohols as alkylating agents via a "borrowing hydrogen" methodology, have been shown to be effective for toluidine derivatives and represent a potential route for the N-alkylation of this compound. chemrxiv.org

N-Acylation: The amine can be acylated using acyl chlorides or acid anhydrides in the presence of a base. This reaction forms an amide linkage directly on the nitrogen of the tolyl-amino group, a transformation that can be useful for installing protecting groups or for synthesizing more complex molecules.

Reaction Kinetics and Thermodynamic Parameters

While specific kinetic and thermodynamic data for this compound are not extensively documented, the reactivity can be inferred from general principles and studies of related compounds.

Reaction Kinetics: The rates of the derivatization reactions are influenced by several factors.

Steric Hindrance: The presence of two methyl groups on the α-carbon creates significant steric bulk around both the carboxylic acid and the amine functionalities. This hindrance can be expected to slow down the rate of reactions at these sites compared to less substituted analogues like N-phenylalanine. For instance, esterification and amidation reactions may require more forcing conditions (higher temperatures, longer reaction times) to proceed at a reasonable rate.

Electronic Effects: The m-tolyl group is weakly electron-donating, which slightly increases the nucleophilicity of the secondary amine compared to an unsubstituted phenyl group, potentially increasing its rate of reaction with electrophiles. Conversely, this electron-donating effect has a minimal impact on the electrophilicity of the carboxyl carbon.

Thermodynamic Parameters:

Esterification and amidation are typically moderately exothermic reactions. The precise enthalpy and entropy changes depend on the specific reactants and conditions used.

Thermodynamic data for related compounds, such as the heat capacities of N-acetyl amino acid amides, have been determined and can serve as models for estimating the thermodynamic properties of derivatives of this compound. nih.govresearchgate.net

Stereoselective Transformations and Chiral Pool Applications

The α-carbon of this compound is a stereocenter, meaning the molecule exists as a pair of enantiomers (R and S forms). The control and separation of these enantiomers are critical for applications where stereochemistry is important.

Chiral Resolution: A racemic mixture of the compound can be separated into its constituent enantiomers through chiral resolution. wikipedia.org This is often achieved by reacting the racemic acid with a single enantiomer of a chiral base (a resolving agent) to form a pair of diastereomeric salts. These salts have different physical properties, such as solubility, allowing them to be separated by fractional crystallization. After separation, the pure enantiomer of the acid can be recovered by removing the resolving agent. Chiral chromatography, using a chiral stationary phase, is another powerful technique for separating enantiomers. nih.gov

Asymmetric Synthesis: To avoid the inherent 50% loss of material in resolution, enantiomerically pure forms of the compound can be prepared through asymmetric synthesis. This could involve, for example, the asymmetric hydrogenation of a prochiral precursor or the use of a chiral auxiliary during a key bond-forming step, such as reductive amination.

Chiral Pool Applications: As an enantiomerically pure compound, this compound can serve as a versatile building block (a chiron) in the synthesis of more complex chiral molecules. The defined stereochemistry of the α-carbon can be transferred to new products, making it a valuable starting material in pharmaceutical and materials science research. Phenylglycine derivatives, which are structurally similar, are known to be more prone to racemization than other amino acids, a factor that would need to be considered during synthetic manipulations. rsc.orgnih.gov

Photochemical and Radiochemical Behavior

Photochemical Behavior: The photochemical reactivity of this compound would be dominated by its aromatic m-tolyl group. Aromatic compounds absorb UV light and can undergo various photochemical reactions. wikipedia.org For related N-aryl amino ketones, irradiation with UV light can induce intramolecular hydrogen abstraction followed by cyclization, a type of Norrish Type II reaction. rsc.orgrsc.org It is plausible that this compound or its derivatives could undergo similar intramolecular cyclization reactions or other transformations involving excited states of the aromatic ring.

Radiochemical Behavior: The compound can be labeled with radioisotopes for use as a tracer in imaging or metabolic studies.

Isotopic Labeling: Stable isotopes (e.g., ¹³C, ¹⁵N, ²H) can be incorporated to facilitate studies by mass spectrometry or NMR.

Radiolabeling: Introducing positron-emitting isotopes like Carbon-11 (B1219553) (¹¹C, half-life ~20 min) or Fluorine-18 (¹⁸F, half-life ~110 min) would allow the molecule to be used as a tracer for Positron Emission Tomography (PET). snmjournals.org Strategies for radiolabeling amino acids are well-developed and often involve the rapid synthesis of the target molecule from a radiolabeled precursor. For example, ¹¹C could be introduced via methylation with [¹¹C]methyl iodide, or ¹⁸F could be incorporated onto the aromatic ring via nucleophilic aromatic substitution or more modern metal-catalyzed methods. nih.gov Such radiolabeled analogues would be valuable tools for investigating the in vivo transport and metabolism of this class of amino acids.

Advanced Analytical Methodologies

Chromatographic Purity Assessment and Quantification

Chromatographic techniques are fundamental in determining the purity of "2-Methyl-2-m-tolylamino-propionic acid" and quantifying its presence in various matrices. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the primary methods utilized for these assessments.

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC (RP-HPLC) is a widely adopted method for the purity assessment and quantification of "this compound". This technique separates compounds based on their hydrophobicity. Due to the polar nature of the amino acid, derivatization is sometimes employed to enhance retention and improve peak shape. However, direct analysis on modern polar-embedded or polar-endcapped columns is also feasible.

A typical RP-HPLC method for the analysis of "this compound" might involve a C18 stationary phase. The mobile phase often consists of a mixture of an aqueous buffer (e.g., phosphate (B84403) or acetate buffer) and an organic modifier like acetonitrile or methanol. Gradient elution is commonly used to ensure the efficient separation of the main compound from any potential impurities. Detection is typically performed using a UV detector, as the aromatic ring in the tolyl group provides strong chromophoric activity.

Table 1: Illustrative HPLC Parameters for Purity Analysis of this compound

| Parameter | Value |

| Column | C18, 250 mm x 4.6 mm, 5 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 10% B to 90% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

Gas Chromatography (GC)

Gas Chromatography is another powerful technique for the analysis of "this compound". However, due to the compound's low volatility and polar nature, derivatization is generally required prior to GC analysis. thermofisher.com Common derivatization techniques include silylation, which replaces the active hydrogens on the carboxylic acid and amine groups with less polar trimethylsilyl (TMS) groups, making the compound more volatile. thermofisher.com

The derivatized analyte is then introduced into the GC system, where it is separated on a capillary column, typically with a non-polar or medium-polarity stationary phase. A Flame Ionization Detector (FID) is commonly used for quantification due to its high sensitivity to organic compounds.

Table 2: Representative GC Parameters for Derivatized this compound

| Parameter | Value |

| Column | DB-5 or equivalent (30 m x 0.25 mm, 0.25 µm) |

| Carrier Gas | Helium |

| Inlet Temperature | 250 °C |

| Oven Program | 100 °C (2 min), then 10 °C/min to 280 °C (5 min) |

| Detector | Flame Ionization Detector (FID) |

| Detector Temperature | 300 °C |

| Injection Mode | Split (e.g., 50:1) |

Chiral Chromatography for Enantiomeric Excess Determination

Since "this compound" possesses a chiral center, the separation and quantification of its enantiomers are critical, particularly in pharmaceutical applications. Chiral chromatography, most commonly chiral HPLC, is the method of choice for determining the enantiomeric excess (ee). This can be achieved through two main approaches: direct and indirect separation.

Direct chiral separation involves the use of a chiral stationary phase (CSP). Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209), have proven effective for the separation of a wide range of chiral compounds, including arylpropionic acids. nih.gov The separation mechanism relies on the formation of transient diastereomeric complexes between the enantiomers and the chiral selector on the stationary phase, leading to different retention times.

Indirect chiral separation involves derivatizing the enantiomeric mixture with a chiral derivatizing agent to form diastereomers. These diastereomers can then be separated on a standard achiral HPLC column. nih.gov

Table 3: Example Chiral HPLC Conditions for Enantiomeric Separation

| Parameter | Value |

| Column | Chiralpak AD-H or equivalent (amylose-based CSP) |

| Mobile Phase | n-Hexane / Isopropanol / Trifluoroacetic Acid (80:20:0.1, v/v/v) |

| Flow Rate | 0.8 mL/min |

| Column Temperature | 25 °C |

| Detection | UV at 230 nm |

Hyphenated Techniques (e.g., GC-MS, LC-MS)

Hyphenated techniques, which couple a separation technique with a spectroscopic detection method, provide both qualitative and quantitative information. Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are indispensable tools for the structural confirmation and trace-level analysis of "this compound".

GC-MS combines the separation power of GC with the identification capabilities of mass spectrometry. After separation on the GC column (following derivatization), the analyte enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum, which is a fingerprint of the molecule, allows for unambiguous identification. The fragmentation pattern of derivatized "this compound" would be expected to show characteristic ions corresponding to the loss of specific functional groups.

LC-MS is particularly useful as it often does not require derivatization, allowing for the direct analysis of the compound. greyhoundchrom.com The compound is separated by HPLC and then introduced into the mass spectrometer. Electrospray ionization (ESI) is a common ionization technique for such molecules. LC-MS/MS, which involves tandem mass spectrometry, can be used for highly selective and sensitive quantification, as well as for structural elucidation by analyzing the fragmentation of a specific parent ion. chromsystems.com

Table 4: General LC-MS/MS Parameters for Analysis

| Parameter | Value |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Scan Mode | Multiple Reaction Monitoring (MRM) |

| Parent Ion (m/z) | [M+H]⁺ |

| Fragment Ions (m/z) | Characteristic product ions |

| Collision Energy | Optimized for specific transitions |

Elemental Analysis for Empirical Formula Validation

Elemental analysis is a fundamental technique used to determine the elemental composition of a pure compound. This analysis provides the percentage of each element (carbon, hydrogen, nitrogen, oxygen) present in the molecule. The experimentally determined percentages are then compared with the theoretical values calculated from the compound's empirical formula. For "this compound" (C₁₁H₁₅NO₂), the theoretical elemental composition serves as a benchmark for purity and structural confirmation. A close agreement between the experimental and theoretical values provides strong evidence for the compound's identity and purity.

**Table 5: Theoretical Elemental Composition of this compound (C₁₁H₁₅NO₂) **

| Element | Symbol | Atomic Mass | Number of Atoms | Total Mass | Percentage |

| Carbon | C | 12.011 | 11 | 132.121 | 68.37% |

| Hydrogen | H | 1.008 | 15 | 15.120 | 7.83% |

| Nitrogen | N | 14.007 | 1 | 14.007 | 7.25% |

| Oxygen | O | 15.999 | 2 | 31.998 | 16.55% |

| Total | 193.246 | 100.00% |

Experimental results from elemental analysis of a pure sample of "this compound" would be expected to fall within a narrow margin of error (typically ±0.4%) of these theoretical values to confirm the empirical formula.

Coordination Chemistry and Metal Complexation of 2 Methyl 2 M Tolylamino Propionic Acid

Ligand Design Principles and Coordination Modes

The functionality of 2-Methyl-2-m-tolylamino-propionic acid as a ligand is dictated by its constituent groups: a carboxylate group and a secondary amino group. Most commonly, α-amino acids coordinate to metal ions as N,O-bidentate ligands, forming a stable five-membered chelate ring. wikipedia.orgresearchgate.net This binding mode involves the nitrogen atom of the amino group and an oxygen atom from the carboxylate group. wikipedia.orgjocpr.com This typical "glycinato-like" coordination is a foundational principle in the bioinorganic chemistry of amino acids. jocpr.com

The structure of this compound introduces two key steric factors that would influence its coordination:

The m-tolyl group: The presence of an N-aryl substituent, specifically the tolyl group, adds significant steric hindrance around the nitrogen donor atom. This bulk can affect the accessibility of the metal center and may favor the formation of complexes with lower coordination numbers or specific isomeric forms to minimize steric repulsion. mdpi.com

These structural elements make this compound a compelling ligand for creating specific coordination environments. The interplay between the electronic properties of the tolyl group and the steric constraints of the entire molecule could be harnessed to fine-tune the reactivity of the metal center.

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with this compound is expected to follow standard procedures for amino acid complexes. A common method involves the reaction of the deprotonated amino acid with a metal salt (e.g., chlorides, nitrates, or sulfates) in an aqueous or alcoholic solution. jocpr.com The pH of the solution is typically adjusted to be near or above the isoelectric point of the amino acid to ensure the carboxylate group is deprotonated and available for coordination. wikipedia.org

Characterization of the resulting complexes would employ a suite of spectroscopic and analytical techniques:

Infrared (IR) Spectroscopy: To confirm coordination, IR spectroscopy is used to monitor the stretching frequencies of the amino (N-H) and carboxylate (COO⁻) groups. Upon coordination to a metal, the asymmetric and symmetric stretching vibrations of the carboxylate group, as well as the N-H stretching vibration, are expected to shift compared to the free ligand. jocpr.com

Atomic Absorption Spectroscopy: This technique can be used to determine the concentration of the metal ion in the synthesized complex, which helps in confirming the stoichiometry. jocpr.com

The binding affinity and stoichiometry of metal complexes are crucial parameters that define their stability and behavior in solution. Several techniques are available to study these properties:

Spectrophotometric Titrations: By monitoring changes in the UV-Vis spectrum of a metal ion solution upon incremental addition of the ligand, one can determine the stoichiometry of the complex (e.g., using Job's plot) and calculate the binding constants.

Potentiometric Titrations: This method can be used to determine the stability constants of metal-ligand complexes in solution.

Isothermal Titration Calorimetry (ITC): ITC directly measures the heat released or absorbed during the binding event, providing a complete thermodynamic profile of the interaction, including the binding affinity (Kₐ), enthalpy (ΔH), and entropy (ΔS).

Mass Spectrometry: Electrospray ionization mass spectrometry (ESI-MS) can be used to identify the mass-to-charge ratio of the complex ions in solution, thereby confirming the stoichiometry. chimia.ch

The binding affinity of amino acids for metal ions can vary significantly depending on both the amino acid and the metal. rsc.orgresearchgate.net For this compound, common stoichiometries with divalent metal ions like Cu(II), Ni(II), or Zn(II) are expected to be 1:1 (ML) and 1:2 (ML₂).

Illustrative Data Table for Binding Affinity Studies This table is for illustrative purposes only and does not represent experimental data.

| Metal Ion | Technique | Stoichiometry (M:L) | Log K₁ | Log K₂ |

|---|---|---|---|---|

| Cu(II) | Potentiometric Titration | 1:1, 1:2 | 8.5 | 6.2 |

| Ni(II) | Potentiometric Titration | 1:1, 1:2 | 5.8 | 4.1 |

| Zn(II) | ITC | 1:1, 1:2 | 5.1 | 3.9 |

For a bidentate ligand like this compound, the formation of a 1:2 metal-to-ligand complex (ML₂) with an octahedral metal ion can result in two geometric isomers: cis and trans.

In the cis isomer , the two nitrogen atoms and the two oxygen atoms are adjacent to each other.

In the trans isomer , the donor atoms of the same element are on opposite sides of the metal center.

The significant steric bulk of the tolyl and gem-dimethyl groups might lead to a preference for the trans isomer to minimize steric clashes between the ligands. For square planar metal ions like Pd(II) or Pt(II), a trans configuration is highly probable for a 1:2 complex. The specific geometry adopted would be a critical factor in the potential catalytic applications of these complexes. wikipedia.org For instance, nickel(II) complexes with L-amino acid-derived ligands have been shown to form octahedral systems. iucr.org

Catalytic Applications of Metal-Complexed Derivatives

Transition metal complexes derived from amino acids and their derivatives are widely explored as catalysts in organic synthesis. mdpi.com The metal center can act as a Lewis acid to activate substrates, while the ligand framework can control the stereochemical outcome of the reaction.

A significant application for chiral amino acids is in the field of asymmetric catalysis. nih.gov If this compound is resolved into its (R) and (S) enantiomers, it can be used as a chiral ligand to synthesize enantiomerically pure metal complexes. These chiral complexes can then serve as catalysts to produce one enantiomer of a product in excess over the other.

The synthesis of N-aryl amino acid derivatives via metal-catalyzed asymmetric reactions is an area of active research. rsc.orgnih.gov For example, copper(II) complexes have been used to catalyze the asymmetric 1,4-reduction of N-aryl β-enamino esters to afford N-aryl β-amino acid esters with high enantioselectivity. rsc.org Similarly, chiral nickel(II) complexes of Schiff bases derived from amino acids have been successfully used for the asymmetric synthesis of other amino acids. nih.govacs.org

A chiral metal complex of this compound could potentially be used in a variety of asymmetric transformations, such as:

Asymmetric aldol (B89426) reactions

Asymmetric Michael additions

Asymmetric hydrogenations

Asymmetric C-H functionalization reactions

Illustrative Data Table for an Asymmetric Catalytic Reaction This table is for illustrative purposes only and does not represent experimental data.

| Catalyst (Complex) | Reaction | Yield (%) | Enantiomeric Excess (ee, %) |

|---|---|---|---|

| (S)-[Cu(2-Methyl-2-m-tolylamino-propionate)₂] | Asymmetric Aldol Reaction | 85 | 92 |

| (R)-[Ni(2-Methyl-2-m-tolylamino-propionate)₂(H₂O)₂] | Asymmetric Michael Addition | 91 | 88 |

| (S)-[Rh(2-Methyl-2-m-tolylamino-propionate)(COD)]Cl | Asymmetric Hydrogenation | 95 | 96 |

The combination of the steric and electronic features of this compound makes it a promising candidate for the development of novel and efficient chiral catalysts.

Based on a comprehensive review of available scientific literature, there is currently a notable lack of specific research data on the design, synthesis, and application of derivatives of the chemical compound This compound .

Similarly, information regarding the use of this compound as a synthetic building block or as a precursor for advanced organic materials like polymers is not present in the accessible scientific domain.

While there is a wealth of information on the broader class of arylpropionic acids and their analogues humanjournals.comorientjchem.org, the specific research focus on derivatives of this compound appears to be an area with limited exploration. The available literature tends to focus on related but structurally distinct molecules, such as 2-methyl-2'-phenylpropionic acid derivatives google.comgoogle.com or other functionalized propionic acids researchgate.net.

Therefore, the generation of a detailed article adhering to the requested outline on the exploration of derivatives and analogues of this compound for research applications cannot be fulfilled due to the absence of specific and verifiable research findings on this particular compound.

Chemical Reactivity and Transformation Studies of 3-(2-Bromoethyl)oxazolo[4,5-b]pyridin-2(3H)-one

A Note on Available Research: Scientific literature detailing the specific chemical reactivity of 3-(2-Bromoethyl)oxazolo[4,5-b]pyridin-2(3H)-one is limited. The following sections provide a discussion of the expected chemical behavior based on the known reactivity of the constituent functional groups and the core oxazolo[4,5-b]pyridin-2(3H)-one heterocyclic system.

Electrophilic Aromatic Substitution on the Pyridine Moiety

The pyridine ring within the oxazolo[4,5-b]pyridin-2(3H)-one structure is generally deactivated towards electrophilic aromatic substitution due to the electron-withdrawing effect of the nitrogen atom. The fused oxazolone ring further influences the electron density of the pyridine moiety. The precise directing effects for electrophilic attack are not empirically established for this specific molecule. However, based on the electronic properties of the fused ring system, it can be postulated that substitution would be challenging and likely require harsh reaction conditions. The potential sites for substitution are the C5 and C7 positions of the pyridine ring.

Table 1: Postulated Reactivity in Electrophilic Aromatic Substitution

| Reaction | Reagents | Expected Outcome |

| Nitration | HNO₃/H₂SO₄ | Low yield of nitro-substituted products, likely at C5 or C7. |

| Halogenation | Br₂/FeBr₃ | Substitution is expected to be difficult. |

| Friedel-Crafts Acylation | Acyl chloride/AlCl₃ | Likely unreactive due to coordination of the Lewis acid with the pyridine nitrogen. |

Cyclization and Rearrangement Reactions

The presence of the 2-bromoethyl group at the N3 position introduces a reactive electrophilic center that can lead to intramolecular cyclization. The bromine atom is a good leaving group, and the adjacent carbon is susceptible to nucleophilic attack. A potential pathway involves the nucleophilic attack by the oxygen or nitrogen atoms of a neighboring molecule or, if the conditions are suitable, by a deprotonated carbon on the pyridine ring, though the latter is less likely. A more probable scenario involves reaction with an external nucleophile, which could then initiate a cyclization cascade.

A primary expected reaction is the intramolecular cyclization to form a tricyclic system. For instance, under basic conditions, deprotonation of a suitable position on the heterocyclic core could be followed by an intramolecular SN2 reaction, displacing the bromide and forming a new ring.

Table 2: Potential Intramolecular Cyclization Products

| Reagent/Condition | Proposed Intermediate | Final Product |

| Strong, non-nucleophilic base | N/A | Formation of a fused tricyclic system |

| External Nucleophile (e.g., amine) | N-alkylation product | Subsequent cyclization to a larger heterocyclic system |

The oxazolo[4,5-b]pyridin-2(3H)-one core could potentially undergo ring expansion or contraction under specific thermal or photochemical conditions. For example, cleavage of the C-O bond in the oxazolone ring followed by rearrangement could lead to the formation of a different heterocyclic system. However, without experimental data, these potential transformations remain speculative.

Photochemical and Electrochemical Reactivity of 3-(2-Bromoethyl)oxazolo[4,5-b]pyridin-2(3H)-one

The 3-(2-bromoethyl) substituent is primarily an alkylating group and is not expected to significantly alter the core chromophore's electronic absorption and emission properties compared to a simple N-alkyl substituent. However, the presence of the bromine atom could potentially introduce pathways for photochemical degradation or quenching of fluorescence.

In terms of electrochemical reactivity, the core heterocyclic system would be expected to undergo reduction and oxidation at specific potentials. The bromoethyl group could also be electrochemically active, potentially undergoing reductive cleavage of the C-Br bond.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 2-Methyl-2-m-tolylamino-propionic acid, and what safety protocols should be followed?

- Methodology : Synthesis typically involves nucleophilic substitution or condensation reactions. For example, reacting m-toluidine with a methyl-substituted propionic acid derivative under acid catalysis. Ensure stoichiometric control to minimize side products.

- Safety Protocols : Use engineering controls (e.g., fume hoods) to limit airborne exposure . Implement hazard training, label containers, and provide emergency showers/eye wash stations. Avoid contamination of clothing and enforce strict hygiene practices (e.g., no eating in labs) .

Q. How can NMR and mass spectrometry (MS) be optimized for structural characterization of this compound?

- NMR : Focus on distinguishing the m-tolylamino group’s aromatic protons (δ 6.8–7.2 ppm) and the methyl-propionic acid backbone (δ 1.2–1.5 ppm for CH3, δ 2.5–3.0 ppm for CH). Compare with analogs like 2-methyl-2-morpholin-4-ylpropanoic acid for chemical shift validation .

- MS : Use electrospray ionization (ESI) in negative mode to detect the deprotonated molecular ion [M-H]⁻. High-resolution MS (HRMS) helps confirm the molecular formula (C₁₁H₁₅NO₂) .

Q. What chromatographic techniques are suitable for purity assessment?

- HPLC : Employ a C18 column with a mobile phase of acetonitrile/water (0.1% TFA) for baseline separation. Monitor UV absorption at 254 nm, referencing impurities such as 2-(4-Ethylphenyl)-propanoic acid (EP impurity standards) .

- TLC : Use silica gel plates with ethyl acetate/hexane (3:7) and visualize with ninhydrin for amino group detection .

Advanced Research Questions

Q. How can researchers resolve contradictions in stability data under varying pH conditions?

- Experimental Design : Conduct accelerated stability studies at pH 2, 7, and 9 (40°C/75% RH). Use LC-MS to track degradation products (e.g., hydrolysis of the tolylamino group). Cross-validate with kinetic modeling to identify pH-dependent degradation pathways .

- Contradiction Analysis : If discrepancies arise (e.g., unexpected degradation at neutral pH), re-examine buffer interactions or light exposure using controlled photostability chambers .

Q. What strategies are effective for impurity profiling in batch-to-batch comparisons?

- Reference Standards : Use pharmacopeial impurities like 2-Hydroxy-2-[4-(2-methylpropyl)phenyl]propanoic acid (EP Impurity M) as benchmarks .

- HPLC-MS/MS : Apply MRM (multiple reaction monitoring) to quantify trace impurities. For example, monitor m/z transitions specific to byproducts like 4-Formylphenyl-propanoic acid .

Q. How can computational modeling predict the compound’s reactivity in biological systems?

- ADMET Prediction : Use tools like PubChem’s canonical SMILES (e.g., CC(CS)C(=O)O for structural analogs) to estimate solubility and metabolic pathways .

- Docking Studies : Model interactions with cytochrome P450 enzymes to predict oxidation sites, leveraging InChI keys (e.g., ZKCDVFRMCJGPSA-UHFFFAOYSA-N) for 3D structure alignment .

Q. What cross-disciplinary approaches enhance understanding of its mechanism of action?

- Metabolomics Integration : Combine LC-MS data with omics workflows (e.g., lipidomics) to identify downstream biomarkers. Reference frameworks from fatty acid studies for analytical consistency .

- Qualitative Validation : Apply iterative data triangulation (e.g., member checks, audit trails) to ensure analytical rigor, as recommended in social science research methodologies .

Tables for Key Data

| Parameter | Method | Reference |

|---|---|---|

| Degradation Products (pH 9) | LC-MS (m/z 210.1 [M-H]⁻) | |

| NMR Chemical Shifts (CDCl₃) | δ 1.3 (CH3), δ 7.1 (Ar) | |

| HRMS Molecular Formula | C₁₁H₁₅NO₂ (Exact Mass: 193.1103) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.